Isotopic Enrichment and Mass Shift: Superior Signal Separation vs. Unlabeled Ethyl Propiolate in MS Quantitation
Ethyl (~13~C_3_)prop-2-ynoate exhibits a nominal mass shift of +3 Da relative to unlabeled ethyl propiolate (MW 98.10 g/mol) due to uniform ¹³C enrichment of the propiolate carbon backbone (C1, C2, and C3). This mass difference is critical for minimizing isotopic cross-talk between the analyte and internal standard channels in MS detection . The compound is supplied with an isotopic purity of 99 atom % ¹³C, ensuring that the internal standard signal is predominantly at m/z 104.1 (M+H)+ for the labeled species, compared to m/z 99.1 (M+H)+ for the unlabeled analyte, providing clear baseline resolution even on unit-resolution instruments .
| Evidence Dimension | Nominal Mass Shift (M+H)+ |
|---|---|
| Target Compound Data | m/z 104.1 (calculated for [M+H]+ of ¹³C₃-labeled species) |
| Comparator Or Baseline | m/z 99.1 (calculated for [M+H]+ of unlabeled ethyl propiolate) |
| Quantified Difference | +3 Da (nominal mass increase) |
| Conditions | Calculated based on molecular formulas: C₂[¹³C]₃H₆O₂ (MW 101.08) vs. C₅H₆O₂ (MW 98.10). |
Why This Matters
This +3 Da shift ensures minimal isotopic interference and unambiguous integration, a prerequisite for FDA-compliant bioanalytical method validation.
